

Capadenoson and Stable Angina: A Technical Overview

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Compound of Interest

Compound Name: Capadenoson

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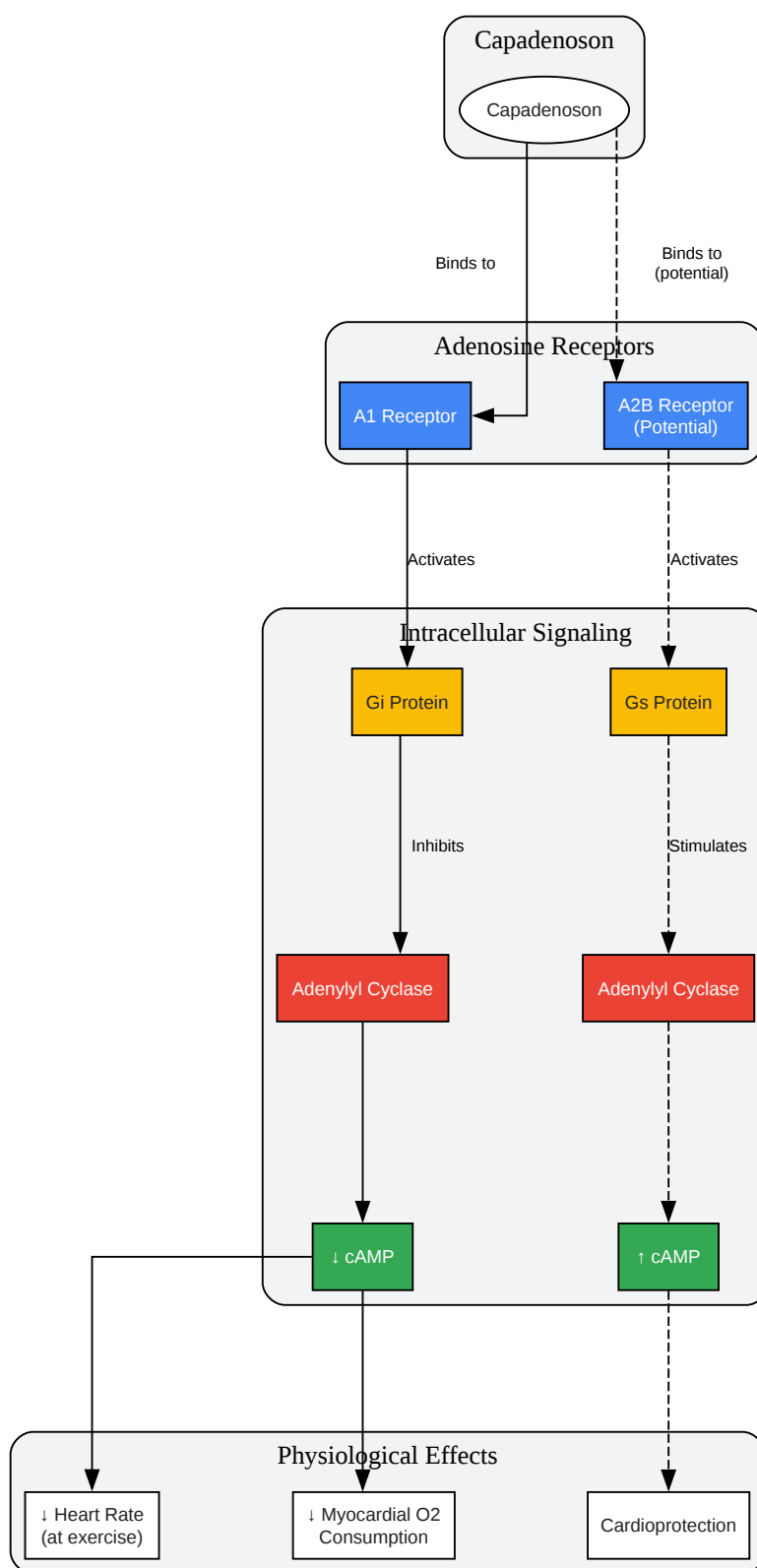
Introduction

Capadenoson (BAY 68-4986) is an orally bioavailable, non-nucleoside partial agonist of the adenosine A1 receptor that has been investigated for its anti-ischemic properties in the context of stable angina.[1] Stable angina, a manifestation of myocardial ischemia, is characterized by transient chest discomfort resulting from an imbalance between myocardial oxygen supply and demand.[2] By activating adenosine A1 receptors, **Capadenoson** was hypothesized to reduce myocardial oxygen consumption and heart rate, particularly during exercise, offering a potential therapeutic avenue for patients with this condition.[2] This technical guide provides an in-depth analysis of **Capadenoson**'s impact on stable angina, summarizing key clinical trial data, detailing experimental protocols, and visualizing its proposed mechanism of action. Although a Phase IIa clinical trial was conducted, its development for this indication was ultimately withdrawn.[3][4]

Mechanism of Action

Capadenoson primarily functions as a partial agonist of the adenosine A1 receptor. Activation of myocardial A1 receptors is known to initiate a cascade of cardioprotective effects, including the inhibition of pathologies associated with ischemia and reperfusion injury. In the context of stable angina, the therapeutic rationale for a partial A1 agonist like **Capadenoson** is to reduce the heart's oxygen demand during physical exertion, a common trigger for anginal attacks.

Recent research has also suggested that **Capadenoson** may exhibit activity as a dual A1/A2B adenosine receptor agonist. This dual agonism could contribute to its cardiovascular effects, as A2B receptor activation has been implicated in cardioprotection and the modulation of cardiac fibrosis.



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Proposed signaling pathway of **Capadenoson**.

Clinical Efficacy in Stable Angina: Phase IIa Trial (NCT00518921)

A multicenter, multinational, randomized, double-blind, placebo-controlled Phase IIa clinical trial was conducted to evaluate the efficacy and safety of **Capadenoson** in patients with chronic stable angina. The study involved 62 male patients with stable angina.

Quantitative Data Summary

The primary efficacy variable was the absolute difference in heart rate (HR) at the maximum comparable level of workload between the baseline and post-dose exercise tolerance test. The effects on total exercise time and time to 1-mm ST-segment depression were also assessed.

Dose	N	Change in Heart Rate (beats per min) at Max Workload vs. Placebo	p-value
10 mg	-	-12.2	0.0002
20 mg	-	-6.8	0.032

A statistically significant trend for a reduction in heart rate with increasing doses of Capadenoson was observed (p=0.0003).

Outcome Measure	Result
Total Exercise Time	Increase observed
Time to 1-mm ST-segment Depression	Increase observed

Data presented is based on a single dose-escalating study design.

Experimental Protocol: Phase IIa Clinical Trial (NCT00518921)

Objective: To assess the efficacy and safety of **Capadenoson** in patients with chronic stable angina.

Study Design: A randomized, double-blind, placebo-controlled, single dose-escalating, multicenter trial.

Patient Population: 62 male patients aged 35 to 75 years with a primary diagnosis of chronic stable angina of mild-moderate intensity (Canadian Cardiovascular Society Functional Class II-III) and definitive coronary artery disease. Patients were required to have stable angina with no changes in their anti-anginal medication for the preceding 5 weeks.

Exclusion Criteria: Inability to withdraw current anti-anginal therapy or any concomitant therapy that would interfere with the interpretation of study results.

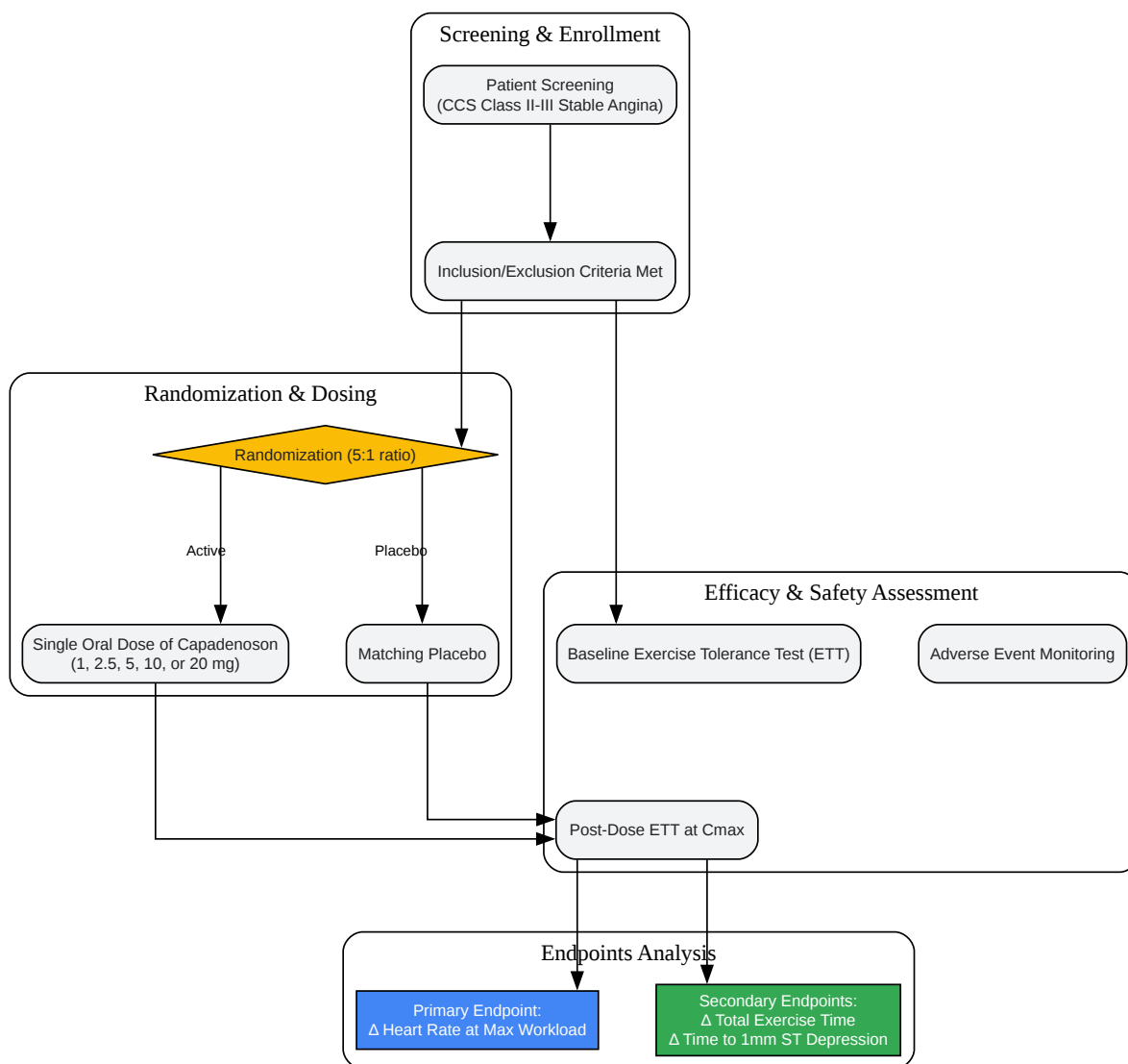
Treatment: Patients were randomized to receive single oral doses of either **Capadenoson** (1, 2.5, 5, 10, and 20 mg) or a matching placebo in a 5:1 ratio for each dose step.

Primary Efficacy Endpoint: The absolute difference in heart rate (HR) at the maximum comparable level of workload between the baseline and post-dose exercise tolerance test at the maximum concentration of **Capadenoson**.

Secondary Efficacy Endpoints:

- Total exercise time.
- Time to 1-mm ST-segment depression.

Safety Assessments: Monitoring of adverse events throughout the study.



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Workflow of the Phase IIa clinical trial for **Capadenoson**.

Conclusion

Capadenoson demonstrated a dose-dependent reduction in exercise-induced heart rate in male patients with stable angina, which was associated with improvements in total exercise time and time to ischemia. These findings from the Phase IIa clinical trial supported the proposed mechanism of action of **Capadenoson** as a partial adenosine A1 receptor agonist. Despite these promising initial results, the clinical development of **Capadenoson** for the treatment of chronic stable angina was discontinued. Further research into the dual A1/A2B receptor activity of **Capadenoson** and similar compounds may provide new insights into the therapeutic potential of adenosine receptor modulation in cardiovascular diseases.

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